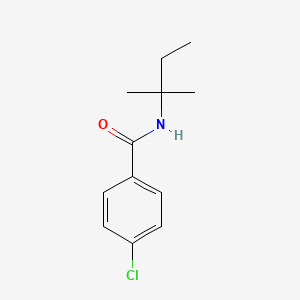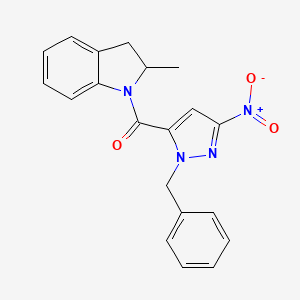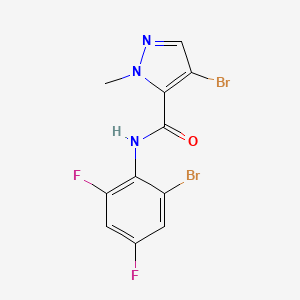
4-chloro-N-(2-methylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-(2-メチルブタン-2-イル)ベンゾアミドは、分子式C12H16ClNOの有機化合物です。これは、ベンゼン環の4位に塩素原子を有し、アミド基の窒素原子に2-メチルブタン-2-イル基が結合したベンゾアミド誘導体です。
製造方法
合成経路と反応条件
4-クロロ-N-(2-メチルブタン-2-イル)ベンゾアミドの合成は、通常、4-クロロ安息香酸と2-メチルブタン-2-アミンを反応させることを含みます。この反応は、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で行われ、アミド結合の形成を促進します。反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。
工業生産方法
工業的な設定では、4-クロロ-N-(2-メチルブタン-2-イル)ベンゾアミドの製造には、効率と収率を高めるための連続フロープロセスが採用される場合があります。自動化された反応器と、制御された温度と圧力などの最適化された反応条件を使用することで、合成のスケーラビリティをさらに向上させることができます。
化学反応解析
反応の種類
4-クロロ-N-(2-メチルブタン-2-イル)ベンゾアミドは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-オキシドを形成するために酸化することができます。
還元: 還元反応では、アミド基をアミンに変換することができます。
置換: ベンゼン環の塩素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)およびm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が通常使用されます。
置換: メトキシドナトリウム(NaOCH3)またはtert-ブトキシドカリウム(KOtBu)などの試薬は、置換反応を促進することができます。
形成される主な生成物
酸化: N-オキシドの生成。
還元: 対応するアミンの生成。
置換: さまざまな官能基を有する置換ベンゾアミドの生成。
科学研究への応用
4-クロロ-N-(2-メチルブタン-2-イル)ベンゾアミドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗癌特性など、潜在的な生物活性について調査されています。
医学: 特定の分子標的に作用する能力のために、潜在的な薬物候補として検討されています。
工業: 特殊化学品や材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-(tert-pentyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with tert-pentylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoic acid and tert-pentylamine.
Reaction Conditions: The reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl~2~) or using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane (DCM).
Procedure: The 4-chlorobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with tert-pentylamine to yield 4-chloro-N~1~-(tert-pentyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N~1~-(tert-pentyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
化学反応の分析
Types of Reactions
4-Chloro-N~1~-(tert-pentyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH~4~). Conversely, the compound can undergo oxidation under specific conditions to form corresponding carboxylic acids or other derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and tert-pentylamine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO~4~) in acidic medium.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted benzamides.
Reduction: 4-chloro-N~1~-(tert-pentyl)aniline.
Oxidation: 4-chlorobenzoic acid.
Hydrolysis: 4-chlorobenzoic acid and tert-pentylamine.
科学的研究の応用
4-Chloro-N~1~-(tert-pentyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
作用機序
4-クロロ-N-(2-メチルブタン-2-イル)ベンゾアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合し、その活性を調節することにより、さまざまな生物学的効果をもたらす可能性があります。たとえば、特定の酵素の活性を阻害することにより、疾患経路に関与し、治療効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-(ベンジルオキシ)-2-メチルブタン-2-イル)-2-クロロアニリン
- 4-クロロ-2-ヒドロキシ-N-(2-メチルブタン-2-イル)ベンゾアミド
独自性
4-クロロ-N-(2-メチルブタン-2-イル)ベンゾアミドは、ベンゼン環における特定の置換パターンと、2-メチルブタン-2-イル基の存在によってユニークです。
類似化合物との比較
4-Chloro-N~1~-(tert-pentyl)benzamide can be compared with other benzamide derivatives such as:
4-Chloro-N~1~-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
4-Chloro-N~1~-(tert-pentyl)aniline: Similar structure but with an amine group instead of an amide group.
4-Methoxy-N~1~-(tert-pentyl)benzamide: Similar structure but with a methoxy group instead of a chloro group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
4-chloro-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3,(H,14,15) |
InChIキー |
HKORKIJKQBZEPM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893861.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide](/img/structure/B10893870.png)
![N-(1-methyl-1H-benzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B10893874.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893888.png)

![1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10893898.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10893902.png)
![3-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B10893908.png)
![3-(phenylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10893911.png)
![7-(3-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10893916.png)
![ethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10893922.png)
